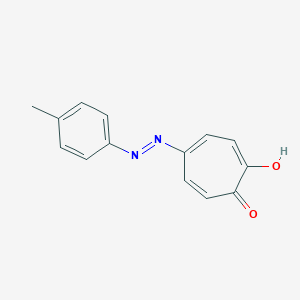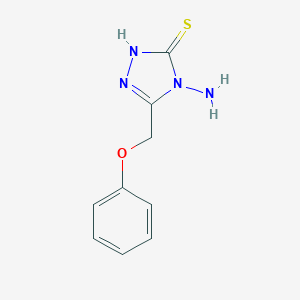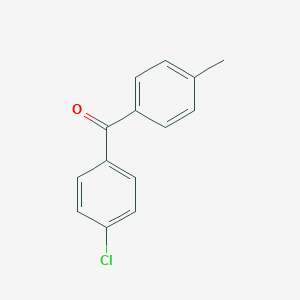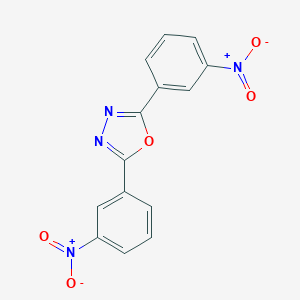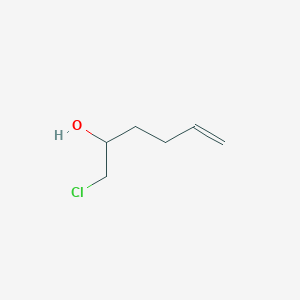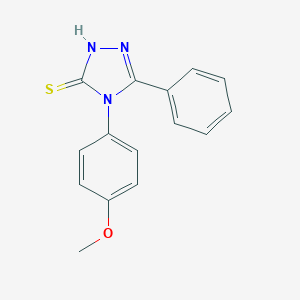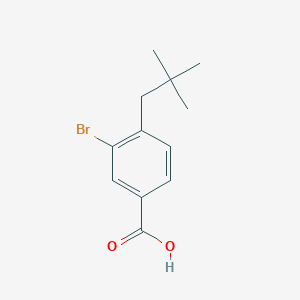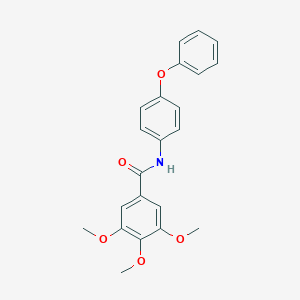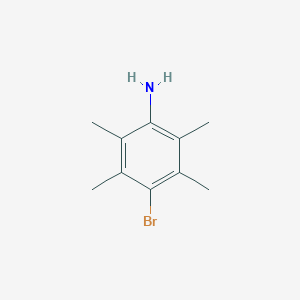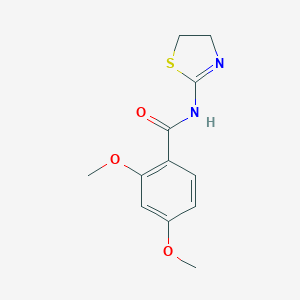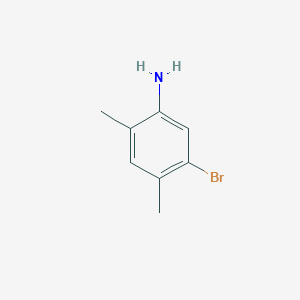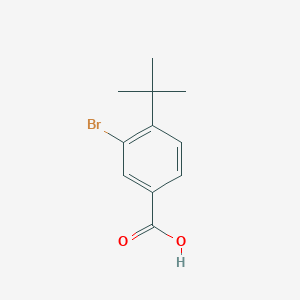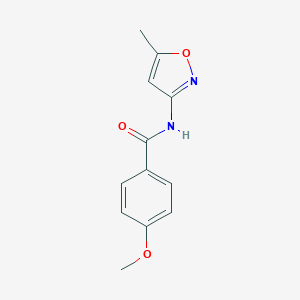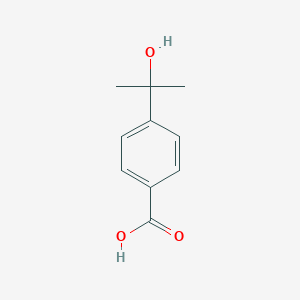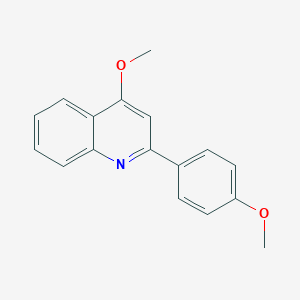
4-Methoxy-2-(4-methoxyphenyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2-(4-methoxyphenyl)quinoline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinoline and is known to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-Methoxy-2-(4-methoxyphenyl)quinoline involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. This compound has been found to inhibit the activity of STAT3, a transcription factor that is known to promote cancer cell survival and proliferation. It also inhibits the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory responses and cancer cell survival.
Biochemische Und Physiologische Effekte
Apart from its anti-cancer activity, 4-Methoxy-2-(4-methoxyphenyl)quinoline has also been found to exhibit a range of other biochemical and physiological effects. It has been found to exhibit anti-inflammatory activity, antioxidant activity, and neuroprotective activity. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-Methoxy-2-(4-methoxyphenyl)quinoline in lab experiments is its potency and specificity. This compound exhibits potent activity against cancer cells and has been found to be specific to cancer cells, with little or no toxicity to normal cells. However, one of the limitations of using this compound is its solubility. This compound is poorly soluble in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-Methoxy-2-(4-methoxyphenyl)quinoline. One of the major directions is the development of novel derivatives of this compound that exhibit enhanced potency and specificity. Another direction is the study of the mechanism of action of this compound and its effects on various signaling pathways. Additionally, the potential use of this compound in combination with other anti-cancer agents is an area of future research.
Synthesemethoden
The synthesis of 4-Methoxy-2-(4-methoxyphenyl)quinoline involves the reaction of 4-methoxyaniline with 2-methoxybenzaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions in anhydrous ethanol, and the resulting product is purified through recrystallization. This synthesis method has been found to be efficient and yields high-quality product.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2-(4-methoxyphenyl)quinoline has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against a range of cancer cell lines. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
CAS-Nummer |
144709-03-5 |
|---|---|
Produktname |
4-Methoxy-2-(4-methoxyphenyl)quinoline |
Molekularformel |
C17H15NO2 |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
4-methoxy-2-(4-methoxyphenyl)quinoline |
InChI |
InChI=1S/C17H15NO2/c1-19-13-9-7-12(8-10-13)16-11-17(20-2)14-5-3-4-6-15(14)18-16/h3-11H,1-2H3 |
InChI-Schlüssel |
YTWHBYPYZLSPLQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



